molecular formula C3H8O B12055300 (1,3-13C2)propan-2-ol CAS No. 117072-72-7

(1,3-13C2)propan-2-ol

Cat. No.: B12055300
CAS No.: 117072-72-7
M. Wt: 62.081 g/mol
InChI Key: KFZMGEQAYNKOFK-ZDOIIHCHSA-N
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Description

(1,3-13C2)propan-2-ol is a labeled isotopologue of propan-2-ol, where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of (1,3-13C2)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: While the industrial production of this compound is not as common as its non-labeled counterpart, the general approach involves similar reduction reactions but on a larger scale. The use of carbon-13 labeled acetone as a starting material is crucial for maintaining the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,3-13C2)propan-2-ol undergoes various chemical reactions typical of secondary alcohols, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-13C2)propan-2-ol in various reactions is similar to that of non-labeled propan-2-ol. The presence of carbon-13 isotopes does not significantly alter the chemical reactivity but allows for enhanced detection and analysis in NMR spectroscopy. The molecular targets and pathways involved in its reactions are consistent with those of secondary alcohols, involving typical oxidation, reduction, and substitution mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and isotopic tracing. This labeling provides enhanced sensitivity and resolution in analytical techniques, making it a powerful tool for studying molecular structures and dynamics .

Properties

CAS No.

117072-72-7

Molecular Formula

C3H8O

Molecular Weight

62.081 g/mol

IUPAC Name

(1,3-13C2)propan-2-ol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1

InChI Key

KFZMGEQAYNKOFK-ZDOIIHCHSA-N

Isomeric SMILES

[13CH3]C([13CH3])O

Canonical SMILES

CC(C)O

Origin of Product

United States

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